Ethylene S,S'-4-toluenethiosulphonate

説明

Electrochemical Synthesis Analysis

The first paper discusses the synthesis of a novel monomer, a derivative of 3,4-ethylenedioxythiophene, which has been functionalized with a sulphonate group. This monomer's electrochemical polymerization in water leads to the formation of water-soluble oligomers. Additionally, when this new monomer is co-polymerized with the unsubstituted version, the resulting polymer film exhibits permanent cation-exchange properties. This property was explored using electrochemical and radiochemical methods with specific cationic species such as hexamine ruthenium(III) and uranyl ions .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of partially sulphonated poly(ethylene terephthalate). Infrared spectroscopy was used to identify characteristic absorption bands of sulphonic acid or potassium sulphonate groups that are attached to the aromatic nucleus of the copolyester chain. The study revealed that sulphonic acid groups in these copolyesters are highly associated through hydrogen bonds, forming complex structures. These structures include dimers, larger aggregates of sulphonic acid groups, and hydrogen-bonded complexes with other proton acceptor and donor groups within the polymer chain .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "Ethylene S,S'-4-toluenethiosulphonate," the electrochemical behavior of related sulphonated compounds is highlighted. The first paper indicates that the functionalized ethylenedioxythiophene monomer can undergo electrochemical polymerization, which is a chemical reaction that leads to the formation of a polymer with specific properties, such as cation-exchange capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the sulphonated compounds are inferred from their molecular structure and synthesis process. The presence of sulphonate groups contributes to the water solubility of the oligomers produced from the novel monomer . The infrared spectroscopy studies in the second paper suggest that the introduction of sulphonate groups to poly(ethylene terephthalate) significantly affects the polymer's hydrogen bonding behavior, which is a critical aspect of its physical properties .

科学的研究の応用

Ethylene Production and Plant Responses : Ethylene, a plant hormone, is significant in plant growth and development. Research by Zhang and Wen (2010) demonstrated the importance of ethylene gas in experiments sensitive to treatment duration and dosage, highlighting that alternatives like ACC and ethephon might not always be suitable substitutes (Wei Zhang & C. Wen, 2010).

Plant Flower Induction : Turnbull et al. (1999) explored the use of Ethephon, an ethylene-releasing agent, for inducing flowering in pineapples. Their study revealed that environmental factors like temperature and humidity significantly influence the uptake and effectiveness of Ethephon (C. Turnbull et al., 1999).

Role in Stress Tolerance in Plants : Khan et al. (2020) investigated the role of ethylene in regulating nickel stress tolerance in mustard plants. They found that ethylene (via ethephon application) enhanced growth traits, photosynthetic efficiency, and antioxidant activities, thereby mitigating nickel-induced stress (M. R. Khan et al., 2020).

Influence on Photosynthesis and Stress Tolerance : A study by Sehar et al. (2021) demonstrated how ethylene reduces glucose sensitivity and reverses photosynthetic repression in salt-stressed wheat. This indicates ethylene's potential in enhancing plant resilience to stressful environments (Zebus Sehar et al., 2021).

Ethylene in Fruit Ripening and Quality : Gautam et al. (2022) studied the effect of ethylene on photosynthesis and heat tolerance in rice. Their findings suggest that ethylene regulates photosynthesis, carbohydrate metabolism, and antioxidant defense, influencing heat stress tolerance in rice (Harsha Gautam et al., 2022).

Ethylene Sensor Development : Lerud et al. (2019) focused on optimizing the performance of a commercial electrochemical ethylene sensor for postharvest applications. This research is crucial for accurately measuring ethylene levels in agricultural contexts (R. Lerud et al., 2019).

特性

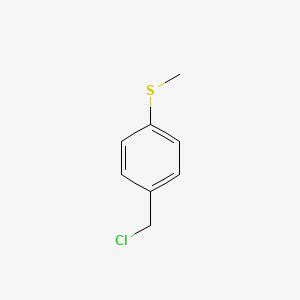

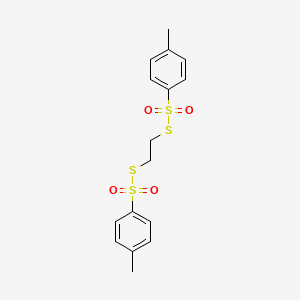

IUPAC Name |

1-methyl-4-[2-(4-methylphenyl)sulfonylsulfanylethylsulfanylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S4/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFUGAKEFZRFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SCCSS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176790 | |

| Record name | Ethylene S,S'-4-toluenethiosulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene S,S'-4-toluenethiosulphonate | |

CAS RN |

2225-23-2 | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, S1,S1′-1,2-ethanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2225-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene S,S'-4-toluenethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene S,S'-4-toluenethiosulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene S,S'-4-toluenethiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE S,S'-4-TOLUENETHIOSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P5LT3ZP9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。